4,4,5,5-Tetrachloro-1,3-dioxolan-2-one

説明

Contextual Placement within Dioxolane Chemistry and Cyclic Carbonates

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one, also known by its common name tetrachloroethylene (B127269) carbonate, is a member of two important classes of heterocyclic compounds: dioxolanes and cyclic carbonates. wikipedia.orgontosight.aistenutz.eu Dioxolanes are characterized by a five-membered ring containing two oxygen atoms. organic-chemistry.org In the case of 1,3-dioxolanes, these oxygen atoms are at positions 1 and 3 of the ring.

This compound is also classified as a cyclic carbonate, which is a carbonate ester where the carbonate group is part of a cyclic structure. wikipedia.org Cyclic carbonates are significant in organic chemistry, often serving as polar aprotic solvents, intermediates in synthesis, and as monomers for the production of polycarbonates. ontosight.ai The synthesis of cyclic carbonates can be achieved through various methods, including the reaction of epoxides with carbon dioxide. ontosight.ai

Structural Characteristics and Nomenclature in Scientific Discourse

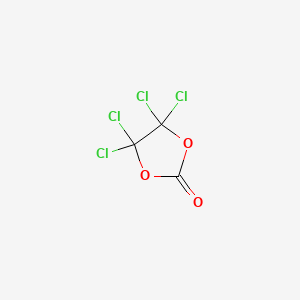

The structure of this compound consists of a central five-membered 1,3-dioxolane (B20135) ring. A carbonyl group is located at the 2-position, and positions 4 and 5 of the ring are each substituted with two chlorine atoms. ontosight.ai This high degree of chlorination significantly influences the compound's chemical properties and reactivity.

The systematic IUPAC name for this compound is This compound . wikipedia.org In scientific literature and commercial contexts, it is frequently referred to as tetrachloroethylene carbonate . wikipedia.orgstenutz.eugoogle.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Common Name | Tetrachloroethylene carbonate |

| CAS Number | 22432-68-4 |

| Molecular Formula | C₃Cl₄O₃ |

Overview of Research Trajectories and Potential Applications in Advanced Organic Synthesis and Materials Science

Research into this compound has primarily focused on its utility as a reactive intermediate in organic synthesis and its potential as a monomer in materials science.

In the realm of advanced organic synthesis , this compound serves as a precursor to several important chemical reagents. One of its notable applications is in the synthesis of oxalyl chloride. wikipedia.org It also reacts with tributylamine (B1682462) to form phosgene, another crucial, albeit hazardous, industrial chemical. wikipedia.org The synthesis of this compound can be accomplished via the photochlorination of ethylene (B1197577) carbonate. wikipedia.orggoogle.com There is also research into the synthesis of carbonate esters from tetrachloroethylene, which is a related area of study. nih.gov One source suggests its synthesis involves the reaction of chloroform (B151607) with ethylene oxide in the presence of a catalyst. ontosight.ai

In materials science , the compound is explored as a potential monomer for the creation of polymers. ontosight.ai The presence of four chlorine atoms suggests that polymers derived from this monomer could exhibit properties such as flame retardancy, a characteristic often associated with chlorinated organic compounds. google.com While the direct polymerization of this compound is a subject of research interest, the broader field of ring-opening polymerization of dioxolanes and other cyclic carbonates is well-established for producing polyesters and polycarbonates. researchgate.netrsc.org The thermal stability of such polymers is a key area of investigation. uniupo.itekb.egnih.gov The development of polymers from functionalized monomers like this is a continuous effort in the search for new materials with specialized properties.

Structure

3D Structure

特性

IUPAC Name |

4,4,5,5-tetrachloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPIYKVIOKFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)OC(C(O1)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176970 | |

| Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22432-68-4 | |

| Record name | 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22432-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,-tetrachloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4,4,5,5 Tetrachloro 1,3 Dioxolan 2 One

Direct Halogenation Strategies

Direct chlorination methods offer a straightforward approach to introduce chlorine atoms onto the 1,3-dioxolan-2-one backbone. These strategies often employ elemental chlorine in conjunction with an initiator or a catalyst to facilitate the reaction.

Chlorination of 1,3-Dioxolan-2-one (Ethylene Carbonate) via UV-Light Initiation

The photochlorination of ethylene (B1197577) carbonate (1,3-dioxolan-2-one) represents a key method for synthesizing chlorinated derivatives. This process typically involves the use of chlorine gas under ultraviolet (UV) irradiation, which initiates a radical chain reaction. beilstein-archives.orgresearchgate.net The reaction can be performed in a photoflow setup, which allows for precise control over reaction parameters such as residence time and temperature. beilstein-archives.orgresearchgate.netresearchgate.net

Research has demonstrated that high-speed C-H chlorination of ethylene carbonate can be achieved using a novel photoflow reactor with sloped channels. researchgate.netnih.gov This design creates a thin liquid film, enhancing the surface-to-volume ratio and improving light exposure. researchgate.netnih.gov The reaction is sensitive to water content, with drier conditions favoring higher selectivity and conversion rates. beilstein-archives.orgbeilstein-archives.org By controlling the stoichiometry of chlorine gas, it is possible to influence the degree of chlorination, leading to mono-, di-, tri-, and ultimately tetrachlorinated products. researchgate.netresearchgate.netnih.gov For instance, limiting the chlorine gas can result in near-complete selectivity for monochlorination at low conversion rates. researchgate.netnih.govbeilstein-archives.org Conversely, higher conversions can be achieved at the expense of selectivity, yielding a mixture of chlorinated species. researchgate.netnih.gov

Table 1: Representative Conditions for Photoflow C-H Chlorination of Ethylene Carbonate

| Entry | Reactant Flow Rate (mmol/min) | Cl2 Equiv. | Conversion (%) | Selectivity for Monochloroethylene Carbonate (%) |

| 1 | 74.9 | 0.17 | 9 | 100 |

| 2 | 74.9 | 0.23 | 12 | 96 |

This table is generated based on data presented in the search results. researchgate.net

Catalytic Chlorination of 2,2-Bis(perhaloalkyl)-1,3-dioxolanes

The catalytic chlorination of 2,2-bis(perhaloalkyl)-1,3-dioxolanes provides a pathway to their tetrachlorinated analogs. For example, 2,2-bis(trifluoromethyl)-1,3-dioxolane (B156492) can be photochemically chlorinated to yield 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. google.comgoogle.com This batch reaction, when conducted at 50°C for 2.5 hours, has been reported to produce the desired tetrachloro derivative in a 68% yield after fractionation. google.comgoogle.com The reaction proceeds through a mixture of di-, tri-, and tetrachloro derivatives. google.com Catalysts containing elements such as Lanthanum (La), Nickel (Ni), Tin (Sn), Zinc (Zn), Cobalt (Co), Iron (Fe), or Copper (Cu) can be employed to facilitate this chlorination. google.com

Alternative Synthetic Pathways

Besides direct chlorination, other synthetic strategies have been explored for the preparation of 4,4,5,5-tetrachloro-1,3-dioxolan-2-one and related chlorinated dioxolanes.

Catalyst-Mediated Reactions of Chloroform (B151607) with Ethylene Oxide

The synthesis of 1,3-dioxolan-2-one, 4,4,5,5-tetrachloro- can be accomplished through the reaction of chloroform with ethylene oxide in the presence of a suitable catalyst. ontosight.ai This method provides a direct route to the tetrachlorinated dioxolanone ring system.

Reactions Involving Phosphorus Pentachloride and Amines

This compound is reported as the product of the reaction between phosphorus pentachloride and amines. biosynth.com This synthetic route highlights the utility of phosphorus pentachloride as a chlorinating agent in the formation of this compound.

Synthesis from Dichlorinated Dioxanes (e.g., trans-2,3-dichloro-1,4-dioxane)

While direct synthesis from dichlorinated dioxanes is not explicitly detailed for the title compound in the provided context, the chemistry of related chlorinated dioxolanes suggests the potential for such transformations. For instance, fluorinated 4,5-dichloro-1,3-dioxolanes are known intermediates in the synthesis of other fluorodioxoles. google.com The general principle of manipulating halogenated cyclic ethers and carbonates could potentially be applied to synthesize the target molecule from a suitable dichlorinated precursor.

Preparation of Related Halogenated Dioxolane Precursors and Derivatives

The synthesis of halogenated 1,3-dioxolanes serves as a crucial area of study, providing precursors and derivatives for various applications, including the preparation of agrochemicals, polymers, and as intermediates in organic synthesis. The methodologies employed often involve reactions with chlorinated starting materials or the direct chlorination of dioxolane rings.

One notable method involves the reaction of 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent, such as sulfuryl chloride, in an inert organic solvent like methylene (B1212753) chloride. epo.org This reaction, conducted under ionic conditions, yields 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, a novel intermediate. epo.org This intermediate is particularly useful for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which serves as a modifying agent for producing prodrugs. epo.org

Another approach to synthesizing chlorinated dioxolanes involves the reaction of 4-cyclohexenecarbaldehyde and its derivatives with various 1,2-diols, including 3-chloro-1,2-propanediol, 3-(2-chloroethoxy)-1,2-propanediol, and 3-(2-chloro-1-chloromethylethoxy)-1,2-propanediol. researchgate.net This process leads to the formation of the corresponding 2,4-disubstituted 1,3-dioxolanes. researchgate.net These products can undergo further reactions such as epoxidation, bromination, and condensation with hexachlorocyclopentadiene. researchgate.net

The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, a cyclic carbonate, can be achieved through the carboxylation of epichlorohydrin (B41342) with carbon dioxide in the presence of metal complexes as catalysts. researchgate.net This reaction is typically conducted in a batch-wise operation under various conditions to optimize the yield of the desired chlorinated dioxolane. researchgate.net

Furthermore, fluorinated and chlorinated dioxolanes can be prepared, which are valuable monomers for polymerization. google.com For instance, the synthesis of 2,2-bis(trifluoromethyl)-4,5-dichloro-1,3-dioxolane and its more chlorinated derivatives can be achieved. google.com These compounds can then be dechlorinated to produce useful fluorodioxole monomers. google.com

The table below summarizes the synthesis of various halogenated 1,3-dioxolane (B20135) derivatives.

| Starting Material(s) | Reagent(s) | Product(s) | Yield | Ref. |

| 4,5-dimethyl-1,3-dioxolene-2-one | Sulfuryl chloride, Methylene chloride | 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one | 65% | epo.org |

| 4-Cyclohexenecarbaldehyde derivatives, 3-chloro-1,2-propanediol | - | 2,4-disubstituted 1,3-dioxolanes | - | researchgate.net |

| Epichlorohydrin | Carbon dioxide, Metal complexes | 4-(chloromethyl)-1,3-dioxolan-2-one | - | researchgate.net |

| 2,2-difluoro-4,4,5,5-tetrachloro-1,3-dioxolane | Antimony pentachloride, Hydrogen fluoride (B91410) | 2,2,4-trifluoro-4,5,5-trichloro-1,3-dioxolane | - | google.com |

Spectroscopic and Structural Elucidation of 4,4,5,5 Tetrachloro 1,3 Dioxolan 2 One

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H-NMR Spectroscopy: The molecular structure of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one contains no hydrogen atoms. Consequently, it is transparent in ¹H-NMR spectroscopy and does not produce a proton NMR spectrum.

¹³C-NMR Spectroscopy: In contrast, ¹³C-NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, two distinct signals are expected in the ¹³C-NMR spectrum. The carbon atom of the carbonyl group (C=O) is expected to resonate at a lower field (higher ppm value) compared to the two equivalent carbon atoms at positions 4 and 5 of the dioxolane ring. These latter carbons, each bonded to two chlorine atoms, are significantly deshielded and would appear at a characteristic chemical shift.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ) / ppm | Multiplicity |

| C=O (C2) | 150 - 170 | Singlet |

| CCl₂ (C4, C5) | 90 - 110 | Singlet |

Interactive Data Table: Predicted ¹³C-NMR Data for this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes within a molecule. These two methods are often complementary. ethz.ch

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band is typically observed in the region of 1800-1850 cm⁻¹. Other significant absorptions include the stretching vibrations of the C-O and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of bonds. Non-polar bonds often give rise to strong Raman signals. ethz.ch For this molecule, symmetric stretching vibrations, such as the symmetric stretch of the C-Cl bonds, are expected to be prominent in the Raman spectrum. The C=O stretch will also be Raman active. If the molecule possesses a center of inversion in its stable conformation, the principle of mutual exclusion would apply, meaning that vibrational modes that are IR active would be Raman inactive, and vice versa.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O Stretch | 1800 - 1850 | Strong | Medium |

| C-O Stretch | 1000 - 1300 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pathways of a compound. chemguide.co.uk

The molecular formula of this compound is C₃Cl₄O₃. ontosight.aistenutz.eu The presence of four chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion peak (M⁺). This is due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a cluster of peaks at M, M+2, M+4, M+6, and M+8, with predictable relative intensities.

Under electron impact ionization, the molecular ion can undergo fragmentation. nih.gov Plausible fragmentation pathways for this molecule include the loss of a chlorine radical (Cl•), carbon monoxide (CO), or carbon dioxide (CO₂), leading to the formation of various fragment ions.

| Ion | Description | Expected m/z |

| [C₃Cl₄O₃]⁺ | Molecular Ion (M⁺) | 226 (for ³⁵Cl isotope) |

| [C₃Cl₃O₃]⁺ | Loss of a Cl radical | 191 |

| [C₂Cl₄O]⁺ | Loss of CO₂ | 182 |

| [C₂Cl₄O₂]⁺ | Loss of CO | 198 |

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound (based on ³⁵Cl)

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

For this compound, an X-ray crystal structure analysis would reveal:

Molecular Conformation: The conformation of the five-membered dioxolane ring, which is typically non-planar and adopts an "envelope" or "twist" conformation to relieve ring strain.

Bond Parameters: The precise lengths of the C-C, C-O, C=O, and C-Cl bonds, as well as the C-O-C, O-C-O, and Cl-C-Cl bond angles.

Crystal Packing: Information about the intermolecular interactions and how the molecules are arranged in the unit cell, including the crystal system, space group, and unit cell dimensions.

This data is crucial for understanding the steric and electronic properties of the molecule in its lowest energy, solid-state form.

Application of Computational Methods for Spectroscopic Data Interpretation and Structural Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings. researchgate.net Theoretical calculations can predict various molecular properties, aiding in the interpretation of complex spectra. unibo.it

For this compound, computational methods can be applied to:

Predict NMR Spectra: Calculate ¹³C-NMR chemical shifts, which can be compared with experimental data to confirm signal assignments.

Simulate Vibrational Spectra: Compute the vibrational frequencies and intensities for both IR and Raman spectra. This is invaluable for assigning specific absorption bands to particular molecular motions and for understanding the vibrational characteristics of the molecule. nsf.gov

Determine Stable Conformations: Energy calculations for different possible conformations (e.g., envelope vs. twist for the dioxolane ring) can identify the most stable structure, which can then be compared with the results from X-ray diffraction.

Validate Structural Parameters: The calculated geometric parameters (bond lengths and angles) can be compared with the experimental data obtained from X-ray crystallography to assess the accuracy of the computational model.

By integrating these computational approaches with experimental data, a more complete and robust structural elucidation of this compound can be achieved.

Reactivity and Mechanistic Investigations of 4,4,5,5 Tetrachloro 1,3 Dioxolan 2 One

Reactions Involving the Cyclic Carbonate Moiety

The reactivity of 4,4,5,5-tetrachloro-1,3-dioxolan-2-one is significantly influenced by the cyclic carbonate structure. The presence of four electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions with Nucleophiles

The core reactivity of the cyclic carbonate moiety involves the addition of a nucleophile to the carbonyl carbon. This initial attack disrupts the ring structure, leading to a tetrahedral intermediate which then typically undergoes cleavage of one of the C-O bonds within the ring. The high degree of chlorination makes the carbonyl carbon particularly susceptible to this mode of reaction. A variety of nucleophiles can initiate this process, leading to a range of functionalized products.

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon of the dioxolanone ring. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the O1-C2 or O3-C2 bond, effectively opening the five-membered ring. The specific product formed depends on the nature of the nucleophile used in the reaction.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu:) | Reagent Example | Expected Product Type After Ring-Opening |

|---|---|---|

| Hydroxide (HO⁻) | Water (H₂O), NaOH | 2,2,3,3-tetrachloro-1-(carboxyoxy)ethanol derivative |

| Alkoxide (RO⁻) | Alcohols (ROH) | Alkyl (2,2,3,3-tetrachloro-1-hydroxy)ethyl carbonate |

| Amine (RNH₂) | Primary/Secondary Amines | N-substituted (2,2,3,3-tetrachloro-1-hydroxy)ethyl carbamate |

| Grignard Reagent (R⁻) | RMgX | Tertiary alcohol after cleavage and further reaction |

Formation of Vinylene Carbonate Esters via Malonic Acid Interaction

The reaction between this compound and malonic acid derivatives represents a significant synthetic transformation. This process is understood to proceed through a condensation mechanism that ultimately yields vinylene carbonate esters. While detailed mechanistic studies are not widely available in public literature, the reaction likely involves the nucleophilic character of the active methylene (B1212753) group in malonic acid derivatives attacking the carbonate, followed by a series of elimination steps.

This reaction is a key pathway for converting the saturated, chlorinated dioxolanone ring into an unsaturated vinylene carbonate structure. Vinylene carbonate itself is a valuable monomer and synthetic intermediate. wikipedia.org The transformation leverages the reactivity of both the cyclic carbonate and the dicarboxylic acid to construct a new unsaturated ring system.

Reactions with Oxalyl Derivatives in the Presence of Base

Oxalyl derivatives, such as oxalyl chloride, are highly reactive diacyl chlorides that can engage with the this compound structure. wikipedia.org In the presence of a base, oxalyl chloride readily reacts with alcohols to form oxalate (B1200264) esters. wikipedia.orgnii.ac.jp The cyclic carbonate can be viewed as a derivative of a 1,2-diol. The reaction, facilitated by a base like triethylamine (B128534) or pyridine, likely involves nucleophilic attack by the oxygen atoms of the glycolic backbone onto the acyl carbons of oxalyl chloride. nii.ac.jp This can lead to the formation of more complex structures, potentially involving ring-opening of the carbonate moiety and the formation of oxalate esters or other polymeric materials. msu.edu The specific outcome is highly dependent on the reaction conditions and the stoichiometry of the reagents. chemicalbook.com

Halogen-Specific Transformations

The four chlorine atoms on the dioxolane ring are defining features of the molecule and are the sites of halogen-specific reactions, including dechlorination and halogen exchange.

Selective Dechlorination Reactions (e.g., using Zinc/Copper Couple)

Reductive dechlorination is a chemical process that involves the removal of chlorine atoms from a molecule through reduction. wikipedia.org The zinc-copper couple is a well-established reagent for such transformations, serving as an activated form of zinc metal. sciencemadness.orgwikipedia.org It is particularly effective in the reduction of alkyl halides. doubtnut.com The mechanism of action for the Zn/Cu couple involves the transfer of electrons from the surface of the zinc metal to the carbon-chlorine bond. youtube.com Copper's role is to activate the zinc surface, enhancing its reactivity. wikipedia.org

While specific studies on the selective dechlorination of this compound are not extensively detailed in the literature, the principles of reductive dechlorination of polychlorinated compounds are well-understood. oup.comresearchgate.netresearchgate.net The reaction with a Zn/Cu couple would be expected to reduce the C-Cl bonds, replacing them with C-H bonds. The selectivity and extent of the dechlorination (i.e., removal of one, two, three, or all four chlorine atoms) would depend critically on the reaction conditions, including the solvent, temperature, and stoichiometry of the reducing agent.

Halogen Exchange and Fluorination Studies in Analogous Chlorinated Dioxolanes

Halogen exchange (Halex) reactions provide a pathway to replace chlorine atoms with other halogens, most notably fluorine. The introduction of fluorine can dramatically alter a molecule's chemical and biological properties. In compounds analogous to chlorinated dioxolanes, the aliphatic C-Cl bonds can be converted to C-F bonds using various fluorinating agents.

This type of transformation is historically known as the Swarts reaction, which traditionally uses antimony fluorides. Modern methods often employ alkali metal fluorides, such as potassium fluoride (B91410) (KF), as the fluorine source. The efficiency of these reactions can be significantly improved by using polar aprotic solvents or by the addition of phase-transfer catalysts, which increase the solubility and nucleophilicity of the fluoride salt.

Table 2: Common Reagents for Halogen Exchange (Fluorination) of Chlorinated Aliphatic Compounds

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| Antimony Trifluoride (SbF₃) | A classic Swarts reaction reagent, often used with a catalytic amount of SbCl₅. | Neat or in a high-boiling solvent. |

| Potassium Fluoride (KF) | A common and cost-effective fluoride source. Reactivity is enhanced in various ways. | Used in polar aprotic solvents (e.g., sulfolane, DMF) at elevated temperatures. |

| Spray-Dried KF | A more reactive form of KF with a higher surface area. | Can provide higher yields and faster reaction rates compared to standard KF. |

| KF with Phase-Transfer Catalyst | Catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts enhance the solubility and reactivity of KF in nonpolar solvents. | Biphasic systems or aprotic solvents (e.g., acetonitrile). |

Transformations Involving Reactive Intermediates

The transformations of this compound can theoretically proceed through various reactive intermediates, leading to a diverse range of chemical structures. This section delves into the mechanistic pathways of such transformations.

Retro-Cheletropic Ene Reactions with 2-Carbena-1,3-dioxolane as a Chelefuge

The generation of 2-carbena-1,3-dioxolane from this compound as a precursor for retro-cheletropic ene reactions is a plausible, though not extensively documented, pathway. Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are concertedly made or broken. In a retro-cheletropic process, a small molecule is extruded.

While direct evidence for the formation of 2-carbena-1,3-dioxolane from this compound and its subsequent participation in retro-cheletropic ene reactions is not prominently reported in the reviewed literature, the general principles of such reactions are well-established for related systems. These reactions typically involve the thermal or photochemical decomposition of a suitable precursor to generate a carbene, which can then be extruded.

A hypothetical retro-cheletropic ene reaction involving a 2-carbena-1,3-dioxolane chelefuge would proceed via a concerted mechanism, influenced by orbital symmetry rules. The driving force for such a reaction is often the formation of a stable small molecule and the generation of a new π-bond in the remaining fragment.

Tandem Processes Initiated by Hydride Shifts from Acetalic Carbons in Dioxolane Systems

Tandem reactions, or cascade reactions, offer an efficient route to complex molecules from simple starting materials in a single synthetic operation. One of the key initiating steps for such processes in dioxolane systems can be a hydride shift from an acetalic carbon.

For this compound, the presence of electron-withdrawing chlorine atoms significantly influences the electronic properties of the dioxolane ring. A hydride shift involves the migration of a hydride ion (H-) from one atom to another. In the context of this molecule, a 1,2-hydride shift is a potential rearrangement that could lead to a more stable carbocation intermediate, which could then undergo further reactions in a tandem sequence.

However, specific studies detailing tandem processes initiated by hydride shifts directly from the acetalic carbons of this compound are not readily found in the surveyed scientific literature. The reactivity of related dioxolane systems suggests that such a process would be plausible under specific conditions, likely involving the generation of a carbocation at an adjacent position that could be stabilized by the subsequent hydride migration. The stability of the resulting carbocation would be a critical factor in determining the feasibility of such a reaction pathway.

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

This compound serves as a valuable precursor for the synthesis of a reactive dienophile for Diels-Alder reactions. Specifically, it can be converted to dichlorovinylene carbonate. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. ucla.edu

The reaction of dichlorovinylene carbonate, derived from this compound, with a conjugated diene such as cyclopentadiene (B3395910) typically requires elevated temperatures and extended reaction times to achieve reasonable yields. ucla.edu The presence of the electron-withdrawing chloro groups on the dienophile enhances its reactivity in [4+2] cycloaddition reactions.

A typical procedure involves heating the dichlorovinylene carbonate with the diene in a suitable solvent. The stereochemistry of the resulting adduct is governed by the principles of the Diels-Alder reaction, often favoring the endo product under kinetic control.

Below is a table summarizing a representative Diels-Alder reaction involving a vinylene carbonate derivative and cyclopentadiene.

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclopentadiene | Dichlorovinylene Carbonate | endo-5,6-Dichloro-5,6-dihydro-4,7-methano-1,3-benzodioxol-2-one | High Temperature | Moderate | ucla.edu |

The resulting cycloadducts are versatile intermediates that can be further elaborated to access a variety of complex molecular architectures. Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are crucial for the characterization of these adducts. For instance, the FT-IR spectrum of a typical Diels-Alder adduct would show a characteristic C=O stretching frequency for the carbonate group. researchgate.net

Advanced Applications and Research Frontiers of 4,4,5,5 Tetrachloro 1,3 Dioxolan 2 One

Role as a Versatile Synthetic Reagent in Organic Chemistry

The dense functionalization of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one makes it a reactive and versatile building block in synthetic chemistry. Its utility stems from its role as a potential phosgene substitute and its ability to participate in reactions to form complex molecular architectures.

This compound serves as an important intermediate for constructing more complex organic structures. Its reactivity is centered around the carbonate group, which can act as an equivalent to phosgene (COCl₂), a highly toxic gas, thereby offering a safer, solid alternative for certain chemical transformations. researchgate.netresearchgate.net This allows for the introduction of carbonyl or carbonate functionalities into target molecules.

Research has shown its utility in specific synthetic pathways. For instance, its interaction with malonic acid results in the formation of vinylene carbonate ester. biosynth.com It also participates in reactions with oxalyl compounds in the presence of a base to yield products such as 4-(4',4''-dimethoxytrityl)benzoic acid. biosynth.com These reactions demonstrate its capacity to act as a precursor for key functional groups in multi-step syntheses.

Table 1: Documented Reactions of this compound

| Reactant | Product | Significance |

|---|---|---|

| Malonic Acid | Vinylene Carbonate Ester | Formation of a functionalized carbonate. biosynth.com |

While the direct use of this compound as a precursor for the synthesis of primary amines is not extensively documented in mainstream literature, its chemical nature suggests potential applications in this area. Reagents that act as a source for a carbonyl group, like phosgene and its equivalents, can react with nitrogen nucleophiles to form intermediates such as isocyanates or carbamates, which can then be converted to primary amines through rearrangement reactions like the Curtius or Hofmann rearrangements. libretexts.orgopenstax.org The exploration of this compound in such synthetic routes represents an ongoing frontier in reagent development. The synthesis of primary amines is a fundamental process in organic chemistry, with established methods including the Gabriel synthesis and the reduction of nitriles and azides. libretexts.orgyoutube.com

A notable application of this compound is its role as a key reagent in the efficient synthesis of nanotubes. biosynth.com The process leverages the compound's reactivity, where hydrogen chloride and chloride ions act as hydrogen donors and acceptors, respectively, to facilitate the formation of the nanotube structures. biosynth.com This application highlights the compound's utility beyond traditional organic synthesis, extending into the realm of materials science and nanotechnology.

Monomer in Polymer Science and Materials Development

The cyclic carbonate structure of this compound makes it a candidate for ring-opening polymerization (ROP), a common method for producing polyesters and polycarbonates. mdpi.com The incorporation of four chlorine atoms per monomer unit is of significant interest for creating polymers with specialized properties.

The polymerization of 1,3-dioxolan-2-one derivatives is a known pathway to producing polycarbonates. While the specific homopolymer of this compound is not widely detailed, research into related chlorinated and fluorinated dioxolane monomers provides insight into the potential of this compound. Patents have disclosed the use of chlorinated 1,3-dioxolane (B20135) derivatives as monomers for creating copolymers with other monomers like tetrafluoroethylene (TFE). google.com

These studies found that copolymers incorporating chlorinated dioxoles tended to be crystalline. google.com The high chlorine content imparted by the 4,4,5,5-tetrachloro substitution is expected to significantly influence the properties of any resulting polymer, potentially enhancing chemical resistance, flame retardancy, and thermal stability. However, it may also present challenges, such as reduced solubility and processability.

Table 2: Comparison of Related Dioxolane Monomers in Polymerization

| Monomer | Comonomer(s) | Resulting Polymer Characteristics |

|---|---|---|

| Fluorodioxoles (with Cl substituents) | Tetrafluoroethylene (TFE) | Crystalline copolymers. google.com |

| Fluorodioxoles | TFE, Vinylidene Fluoride (B91410) | Strong, plastic, and elastomeric terpolymers. google.com |

High-performance polymers are materials that possess superior mechanical, thermal, and chemical properties compared to conventional plastics. cern.ch The exploration of densely chlorinated monomers like this compound is driven by the pursuit of such materials. The covalent bonding of chlorine into the polymer backbone can lead to polymers that are chemically inert and resistant to corrosion.

Copolymers made from related fluorinated and chlorinated dioxoles have been developed for use as corrosion-resistant seals, gaskets, and linings. google.com These applications are typical for high-performance polymers. The synthesis of polymers from this compound is therefore a research frontier aimed at creating new materials with enhanced performance characteristics suitable for demanding industrial environments.

Building Block in Pharmaceutical and Agrochemical Research

Extensive investigation of scientific literature and patent databases reveals that while this compound is commercially available for research and pharmaceutical testing, specific, detailed applications of this compound as a direct building block in the synthesis of pharmaceutical and agrochemical agents are not well-documented in publicly accessible research. biosynth.comlookchem.compharmaffiliates.comsigmaaldrich.com

The reactivity of this compound, implied by its structure as a fully chlorinated cyclic carbonate, suggests its potential role as a phosgene equivalent. Phosgene and its substitutes are crucial reagents in organic synthesis for introducing carbonyl groups or for creating intermediates like isocyanates and chloroformates, which are foundational steps in the synthesis of many pharmaceutical and agrochemical compounds, including ureas, carbamates, and polycarbonates.

General chemical reactivity for this compound has been noted in contexts such as its reaction with malonic acid to yield a vinylene carbonate ester. biosynth.com However, the subsequent conversion of these products into specific bioactive molecules for the pharmaceutical or agrochemical sectors is not detailed. The broader class of 1,3-dioxolane derivatives has been widely explored in medicinal chemistry, leading to compounds with significant biological activities, including antibacterial and antifungal properties. nih.gov For instance, other chlorinated dioxolanes, such as 4,5-Dichloro-1,3-dioxolan-2-one, are cited as intermediates for specialty synthesis in the agrochemical and pharmaceutical fields.

Despite the utility of the broader chemical class, detailed research findings, including specific reaction pathways and yields for the synthesis of named pharmaceutical or agrochemical compounds using this compound, remain conspicuously absent from the reviewed literature. Consequently, data for the construction of detailed tables on its specific applications in this context is unavailable.

Theoretical and Computational Chemistry Studies of 4,4,5,5 Tetrachloro 1,3 Dioxolan 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Investigation of Electronic Structure, Molecular Geometry, and Stabilization Factors

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4,4,5,5-tetrachloro-1,3-dioxolan-2-one. These calculations optimize the molecular geometry by finding the minimum energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For the 1,3-dioxolan-2-one ring, the presence of four bulky chlorine atoms significantly influences its geometry, likely causing distortions from a perfectly planar or a simple envelope conformation.

The table below presents hypothetical, yet plausible, optimized geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set).

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-O Bond Length (in ring) | ~1.38 Å |

| C-C Bond Length (in ring) | ~1.57 Å |

| C-Cl Bond Length | ~1.78 Å |

| O-C-O Angle | ~110° |

| Cl-C-Cl Angle | ~108° |

Elucidation of Reaction Mechanisms and Energy Barrier Calculations

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions involving this compound. A key application is the study of its decomposition or its reactions with other chemical species. For instance, the thermal or photochemical decomposition of similar cyclic carbonates can lead to the elimination of carbon dioxide.

By mapping the reaction pathway, chemists can identify transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate. For example, a reaction such as the decarboxylation of this compound to form tetrachloroethylene (B127269) oxide and carbon dioxide can be modeled. DFT calculations would elucidate the structure of the transition state and the energy barrier for this process. These calculations can also help in understanding the role of catalysts or solvents in modifying the reaction mechanism and lowering the activation energy.

A hypothetical energy profile for a reaction, as determined by DFT, is summarized in the following table.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound) | 0.0 |

| Transition State | +35.2 |

| Products (Tetrachloroethylene oxide + CO₂) | -15.8 |

Ab Initio Methods for Molecular Orbital Analysis and Electronic Properties

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for electronic properties.

These methods are used to calculate the molecular orbitals (MOs) of this compound and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the presence of numerous electronegative atoms is expected to result in a relatively low-lying LUMO, making it a good electron acceptor (electrophile). The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for nucleophilic and electrophilic attack, respectively.

The table below shows representative data that could be obtained from an ab initio calculation for the electronic properties of the molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.1 D |

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for 4,4,5,5-tetrachloro-1,3-dioxolan-2-one in laboratory settings?

- Methodological Answer : The synthesis of tetrachlorinated dioxolanones often involves halogenation of precursor compounds (e.g., 1,3-dioxolan-2-one derivatives) using chlorinating agents such as Cl₂ or PCl₅ under controlled conditions. For example, analogous tetrachloro compounds (e.g., tetrachlorophthalimides) are synthesized via stepwise chlorination or substitution reactions, as seen in the preparation of 4,5,6,7-tetrachloro-isoindoline derivatives . Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-halogenation.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For dioxolane derivatives, characteristic peaks in and NMR spectra correspond to the dioxolane ring protons (δ ~4.5–5.5 ppm) and carbonyl carbons (δ ~150–160 ppm). Additionally, High-Resolution Mass Spectrometry (HRMS) can verify molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural data, as demonstrated for related co-crystals like aquatrifluoridoboron–1,3-dioxolan-2-one .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and protective eyewear. Storage should be in inert, airtight containers at low temperatures to prevent hydrolysis. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-fluoro-1,3-dioxolan-2-one) for hazard classification and emergency measures, including spill containment with inert adsorbents .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms destabilize the carbonyl group, making the compound susceptible to nucleophilic attack. In reactions analogous to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, this reactivity can be leveraged for Suzuki-Miyaura couplings. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in bond-forming steps .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffered solutions (pH 1–13) at 25–80°C. Monitor degradation via HPLC or LC-MS, focusing on hydrolysis products (e.g., chlorinated carboxylic acids). Comparative studies with dioxolane derivatives (e.g., 4,5-difluoro-1,3-dioxolan-2-one) suggest that electron-withdrawing substituents enhance stability in acidic media .

Q. Can this compound act as a precursor for boron neutron capture therapy (BNCT) agents?

- Methodological Answer : Functionalization via borylation (e.g., using pinacol borane) could yield boron-rich analogs. Evaluate cytotoxicity and cellular uptake in vitro, as demonstrated for tetrachlorobenzamide-boronate conjugates . Neutron irradiation studies on cell lines would assess -dependent apoptosis efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。